molecular formula C17H28O3 B1246674 Junceol A

Junceol A

Cat. No.: B1246674
M. Wt: 280.4 g/mol
InChI Key: FORUHHDUOITCNL-BYMSMCERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(2R,4aR,5R,8S)-5-hydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-yl acetate

InChI

InChI=1S/C17H28O3/c1-11-6-7-15(19)17(5)9-8-13(10-14(11)17)16(3,4)20-12(2)18/h10-11,13,15,19H,6-9H2,1-5H3/t11-,13+,15+,17+/m0/s1

InChI Key

FORUHHDUOITCNL-BYMSMCERSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@]2(C1=C[C@@H](CC2)C(C)(C)OC(=O)C)C)O

Canonical SMILES

CC1CCC(C2(C1=CC(CC2)C(C)(C)OC(=O)C)C)O

Synonyms

junceol A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Junceol A is part of a larger family of briarane diterpenoids isolated from Junceella species. Key structural analogs and their distinctions include:

Table 1: Structural and Bioactive Comparison of this compound and Analogs
Compound Source Structural Features Bioactivity (IC50/ED50) Reference
Junceol D Junceella fragilis Chlorinated briarane Cytotoxicity (CCRF-CEM: 1.3 µg/mL; DLD-1: 10.0 µg/mL)
Junceol F Junceella fragilis Iodinated derivative Cytotoxicity (CCRF-CEM: 4.9 µg/mL); Moderate anti-inflammatory
Fragilisinin C Junceella fragilis Iodine-containing briarane Antifouling (EC50: 11.9 µM)
Junceellolide A Junceella fragilis Non-halogenated briarane Antifouling (EC50: 5.6 µM)

Key Findings :

  • Halogenation Effects: Chlorinated (Junceol D) and iodinated (Fragilisinin C, Junceol F) derivatives exhibit enhanced cytotoxicity or antifouling activity compared to non-halogenated analogs like Junceellolide A .
  • Side Chain Modifications : Ester groups in this compound are critical for anti-inflammatory activity, whereas their absence or replacement in Junceol D correlates with loss of this property .

Comparison with Functionally Similar Compounds

This compound shares cytotoxic and anti-inflammatory activities with compounds outside the briarane class:

Table 2: Functional Comparison with Non-Briarane Compounds
Compound Source Class Bioactivity (IC50/ED50) Reference

Key Findings :

Research Implications and Challenges

  • Supply Limitations : this compound’s structural complexity necessitates aquaculture of Junceella corals for sustainable extraction, as synthetic routes remain underdeveloped .
  • Therapeutic Potential: Its dual anti-inflammatory and cytotoxic profiles position it as a candidate for combinatorial cancer therapy, though in vivo studies are lacking .
  • Comparative Gaps: Limited data on this compound’s pharmacokinetics and selectivity compared to analogs like Junceol F highlight the need for targeted research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Junceol A
Reactant of Route 2
Junceol A

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